![molecular formula C22H23ClN2O2 B494789 ({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE](/img/structure/B494789.png)
({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and compounds .
Biology
In biology, this compound can be used in studies related to molecular interactions and enzyme inhibition. Its ability to interact with specific biological targets makes it a useful tool for understanding biochemical pathways and developing new therapeutic agents .
Medicine
Its interactions with molecular targets can be explored for developing treatments for various diseases .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of ({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE is unique due to its specific combination of functional groups and aromatic rings. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C22H23ClN2O2 |
|---|---|
Molecular Weight |
382.9g/mol |
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-26-22-13-19(15-25-14-17-9-11-24-12-10-17)5-8-21(22)27-16-18-3-6-20(23)7-4-18/h3-13,25H,2,14-16H2,1H3 |
InChI Key |
RAMFJRFKSXBKMY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


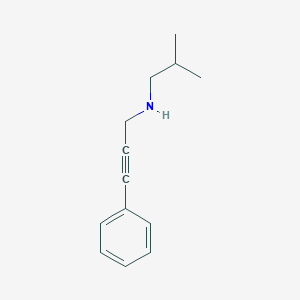
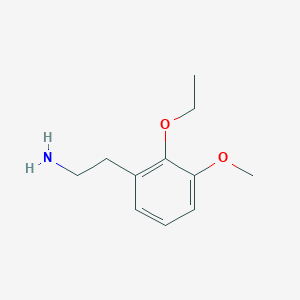
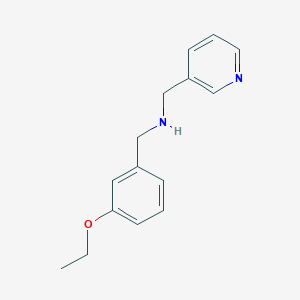
![2-(2-Chloro-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494712.png)
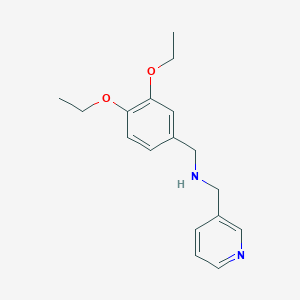
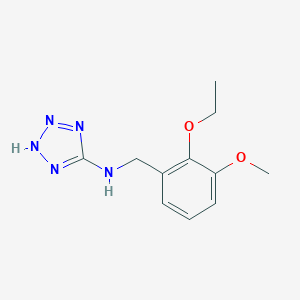
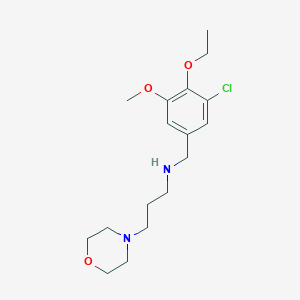
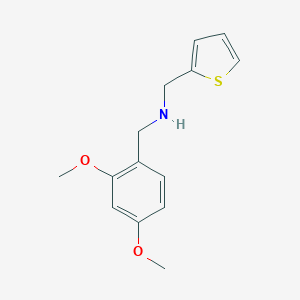
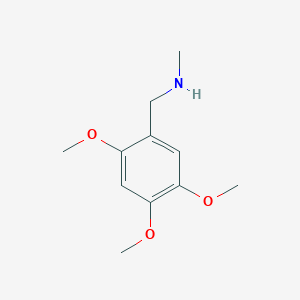
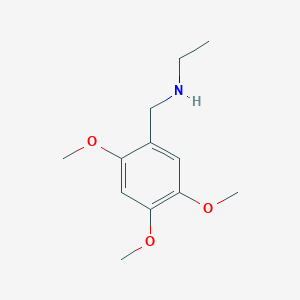
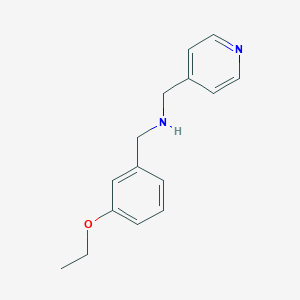
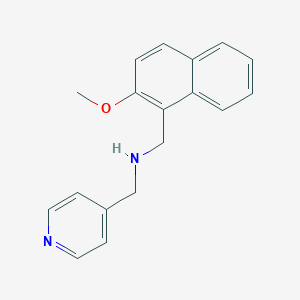
SULFANYL]ETHYL})AMINE](/img/structure/B494729.png)
SULFANYL]ETHYL})AMINE](/img/structure/B494730.png)
